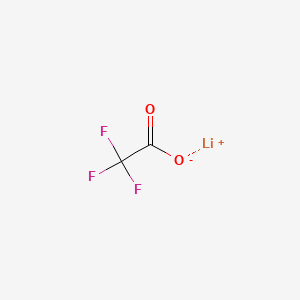

Lithium trifluoroacetate

描述

Significance of Lithium Trifluoroacetate (B77799) within Contemporary Chemical Sciences

Lithium trifluoroacetate has emerged as a compound of considerable interest across various domains of chemistry. Its utility stems from the unique combination of a lithium cation and a trifluoroacetate anion. cymitquimica.com This structure imparts properties that are leveraged in organic synthesis, materials science, and biochemistry.

In the realm of organic synthesis , this compound serves as a versatile reagent. It is used for introducing trifluoroacetyl groups into molecules and can act as a mild and efficient Lewis acid catalyst in reactions such as carbon-carbon bond formations. evitachem.comsmolecule.com Recent research has also highlighted its key role in photoredox catalysis, enabling the activation of C(sp³)–H acids for radical reactions. chemrxiv.org

Within materials science , a significant area of application is in the development of advanced electrolytes for lithium-ion batteries. cymitquimica.comsmolecule.com Research indicates that this compound can enhance the performance of electrolytes, particularly at low temperatures. smolecule.comrsc.org It is also being explored for the synthesis of novel materials like functionalized metal-organic frameworks (MOFs) that have potential uses in gas storage and separation. smolecule.com Studies have shown that adding lithium salts, including this compound, can modify the physical properties of polymers like poly(methyl methacrylate) (PMMA), affecting characteristics such as the glass transition temperature. mdpi.com

In biochemical research , this compound is employed in the study of enzyme mechanisms and can be used as a buffer in various biochemical assays. evitachem.com

Scope of Academic Inquiry into this compound Chemistry

The academic investigation into this compound is broad and multifaceted, reflecting its diverse applications. Key areas of research include:

Electrolyte Systems: A substantial body of research focuses on the role of this compound in battery electrolytes. smolecule.com Studies have investigated its use as a co-solvent to improve the low-temperature performance of lithium-ion batteries. researchgate.net Research has also delved into its effects on the ionic conductivity and viscosity of electrolytes. researchgate.net In the context of lithium-sulfur (Li-S) batteries, the in-situ formation of this compound from additives like methyl trifluoroacetate has been shown to enhance discharge behavior by impacting solution coordination and improving the solubility of intermediate polysulfide species. acs.orgnih.gov The formation of ion pairs, triple ions, and quadrupoles by this compound in various aprotic solvents has been studied through conductometric methods to understand its behavior in solution. capes.gov.br

Organic Synthesis and Catalysis: Academic inquiry continues to explore new synthetic methodologies utilizing this compound. Its function in promoting specific chemical transformations is a subject of ongoing investigation. evitachem.com For instance, research has demonstrated its crucial role under both cerium-containing and cerium-free photoredox conditions to facilitate different activation pathways. chemrxiv.org

Materials Chemistry: The incorporation of this compound into polymeric materials is an active area of research. mdpi.com Scientists are studying how the addition of this salt influences the mechanical and thermal properties of polymers. mdpi.com These investigations are pertinent to developing new materials with tailored characteristics for various applications. mdpi.com

Structure

3D Structure of Parent

属性

CAS 编号 |

2923-17-3 |

|---|---|

分子式 |

C2HF3LiO2 |

分子量 |

121.0 g/mol |

IUPAC 名称 |

lithium;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C2HF3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7); |

InChI 键 |

NBVMCMSJGNOOCF-UHFFFAOYSA-N |

SMILES |

[Li+].C(=O)(C(F)(F)F)[O-] |

规范 SMILES |

[Li].C(=O)(C(F)(F)F)O |

其他CAS编号 |

2923-17-3 |

Pictograms |

Acute Toxic; Environmental Hazard |

产品来源 |

United States |

Synthetic Methodologies for Lithium Trifluoroacetate

Direct Neutralization Synthesis Pathways

The most common and straightforward methods for synthesizing lithium trifluoroacetate (B77799) involve the direct neutralization of trifluoroacetic acid with a lithium base. These reactions are typically acid-base reactions that form the salt and water.

Reaction of Trifluoroacetic Acid with Lithium Hydroxide (B78521)

The reaction between trifluoroacetic acid (TFA) and lithium hydroxide (LiOH) is a classic acid-base neutralization. smolecule.comevitachem.com This method is often preferred due to the high reactivity of lithium hydroxide, which can lead to a rapid and complete reaction. The process generally involves dissolving lithium hydroxide in an aqueous solution and then adding trifluoroacetic acid. evitachem.com The reaction proceeds as follows:

The resulting lithium trifluoroacetate is then typically isolated by crystallization, which may yield the monohydrate form. evitachem.com The synthesis can be performed under controlled temperature conditions to optimize the yield and purity of the final product. evitachem.com

Utilization of Lithium Carbonate in Neutralization Synthesis

Another widely used neutralization method employs lithium carbonate (Li₂CO₃) as the base. smolecule.comgoogle.com This reaction is also typically carried out in an aqueous medium and offers a cost-effective alternative to using lithium hydroxide. The reaction equation is:

A notable advantage of using lithium carbonate is the evolution of carbon dioxide gas, which drives the reaction to completion. However, care must be taken to manage the effervescence. A patented process describes the neutralization of trifluoroacetic acid with lithium carbonate in a medium consisting of an alcohol with 3 to 4 carbon atoms, such as isobutanol. google.com In this process, the water formed during the reaction is removed by azeotropic distillation, yielding anhydrous crystalline this compound with a purity of approximately 99.5%. google.com

| Reactant 1 | Reactant 2 | Solvent | Key Feature | Product Form |

| Trifluoroacetic Acid | Lithium Hydroxide | Aqueous | Rapid Neutralization | Monohydrate or Anhydrous |

| Trifluoroacetic Acid | Lithium Carbonate | Aqueous or Alcohol | CO₂ Evolution | Anhydrous Crystalline |

Alternative Synthetic Routes

Beyond direct neutralization, alternative synthetic methodologies have been explored for the preparation of this compound, offering different reaction conditions and potential advantages in specific contexts.

Direct Reaction of Lithium Metal with Trifluoroacetic Anhydride (B1165640)

A less common but direct route to this compound involves the reaction of lithium metal with trifluoroacetic anhydride ((CF₃CO)₂O). smolecule.com This method circumvents the need for an acid or base and directly yields the lithium salt. The reaction is as follows:

This direct combination is a powerful method but requires careful handling of the highly reactive lithium metal.

Solvothermal Synthesis Approaches

Solvothermal synthesis is another alternative method that can be employed to produce this compound. smolecule.com This technique involves reacting a lithium salt with trifluoroacetic acid in a solvent under high-pressure and high-temperature conditions. smolecule.com While specific details for the solvothermal synthesis of pure this compound are not extensively documented in the provided results, the general principle of solvothermal synthesis is applied to produce various metal fluorides and other complex materials. ethz.chmdpi.comrsc.org This method can offer control over the crystallinity and morphology of the final product. mdpi.com

Purification and Anhydrization Techniques for Precursor Salts

The purity and water content of this compound are critical for many of its applications, particularly in electrochemical systems. Therefore, purification and anhydrization are crucial final steps in its synthesis.

A common method for obtaining anhydrous this compound involves azeotropic distillation. google.com For instance, after neutralizing trifluoroacetic acid with lithium carbonate in isobutanol, the water formed is removed by distilling it as an azeotrope with the alcohol. google.com Toluene can be added to facilitate the removal of the final traces of water, leading to a product with a water content as low as 0.08%. google.com The resulting anhydrous salt can then be filtered and dried at an elevated temperature, for example, 115°C, to ensure the removal of any residual solvent. google.com

For purification, recrystallization from a suitable solvent is a standard technique. The choice of solvent depends on the solubility characteristics of this compound and any impurities present.

| Technique | Purpose | Description | Key Parameters |

| Azeotropic Distillation | Anhydrization | Removal of water by forming an azeotrope with a solvent like isobutanol, often with the aid of toluene. google.com | Distillation temperature, solvent choice. |

| Drying under Vacuum | Anhydrization | Heating the salt under reduced pressure to remove water and volatile impurities. | Temperature, pressure. |

| Recrystallization | Purification | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Solvent, temperature gradient. |

Strategies for Water and Acid Removal from Trifluoroacetate Precursors

A significant challenge in the synthesis of anhydrous this compound is the effective removal of water. Water can be present from the reagents or generated in situ during the neutralization reaction (e.g., LiOH + CF₃COOH → CF₃COOLi + H₂O). smolecule.com The presence of water often leads to the formation of this compound monohydrate. evitachem.comsmolecule.com

One patented industrial method addresses this by performing the neutralization in an alcohol medium and subsequently removing the water via azeotropic distillation. google.com This process can be broken down into distinct stages:

Neutralization: Lithium carbonate is reacted with trifluoroacetic acid in an alcohol containing 3 to 4 carbon atoms, such as isobutanol or 2-butanol. google.com

Azeotropic Water Removal: The water formed during the neutralization is removed by distilling a water-alcohol azeotrope. For instance, in an isobutanol medium, a water-rich phase is distilled off. google.com

Solvent Exchange and Precipitation: A hydrocarbon that does not dissolve the lithium salt, such as toluene, is added. This forms a new azeotrope with the remaining alcohol (e.g., a 2-butanol/toluene azeotrope), which is distilled off. This effectively removes the alcohol and provides a medium for the anhydrous this compound to precipitate. google.com

Isolation: The precipitated crystalline solid is filtered and dried at an elevated temperature (e.g., 115°C) to yield the final anhydrous product with very low residual water content. google.com

A specific example outlined in the patent literature demonstrates the efficacy of this method. google.com

| Reactant | Quantity | Reactant | Quantity | Solvent | Solvent Volume | Final Product Water Content | Yield |

|---|---|---|---|---|---|---|---|

| Li₂CO₃ | 74 g | CF₃COOH | 234.8 g | Isobutanol | 200 g | 0.08% | ~99.5% |

Another, more direct, strategy involves heating the hydrated salt under vacuum. For instance, crude this compound can be dehydrated by drying under vacuum at 120°C to obtain the anhydrous form. google.com The choice of method depends on the required scale and purity level.

Chemical Dehydration via Trifluoroacetic Anhydride Treatment

A highly effective method for ensuring anhydrous conditions is the use of a chemical dehydrating agent. Trifluoroacetic anhydride ((CF₃CO)₂O) is particularly well-suited for this role as it reacts readily with water to form trifluoroacetic acid. chemicalbook.comrsc.org

Reaction: (CF₃CO)₂O + H₂O → 2 CF₃COOH

This approach is valuable in syntheses where even trace amounts of water are detrimental. The use of trifluoroacetic anhydride as a desiccant for trifluoroacetic acid itself is a common application, ensuring the acid is anhydrous before its use in moisture-sensitive reactions. chemicalbook.com

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are highly relevant to the synthesis of this compound. researchgate.net Key considerations include solvent choice, atom economy, and the environmental fate of the product and byproducts.

Solvent Selection: The azeotropic distillation method, while effective, utilizes solvents like isobutanol and toluene. google.com These are volatile organic compounds (VOCs) with associated health and environmental concerns. Green chemistry principles would favor replacing these with more benign alternatives. Propylene carbonate (PC), for example, is considered a green solvent and has been used in syntheses involving trifluoroacetic acid. rsc.org Water is often lauded as the ultimate green solvent; however, its use in this context typically yields the hydrated salt, and its high boiling point makes subsequent removal energy-intensive. mdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The neutralization of lithium carbonate with trifluoroacetic acid is highly atom-economical, with carbon dioxide being the only major byproduct.

Li₂CO₃ + 2 CF₃COOH → 2 CF₃COOLi + H₂O + CO₂

Environmental Persistence of Trifluoroacetate: A major green chemistry concern is the environmental profile of the trifluoroacetate (TFA) anion itself. TFA is classified as a persistent, mobile, and toxic substance. wikipedia.orgresearchgate.net It degrades very slowly in the environment and has been found as a contaminant in water sources globally. wikipedia.org Conventional water treatment methods are largely ineffective at removing TFA, with only energy-intensive processes like reverse osmosis showing complete retention. researchgate.net This persistence and the difficulty of remediation place a significant emphasis on responsible manufacturing, use, and disposal to prevent environmental release. Therefore, any synthesis of this compound must be considered within the broader lifecycle and environmental impact of the TFA anion.

Spectroscopic and Structural Elucidation of Lithium Trifluoroacetate Complexes

Vibrational Spectroscopic Analysis

Vibrational spectroscopy provides a direct probe into the bonding and structure of molecules by measuring the energies of their vibrational modes. For lithium trifluoroacetate (B77799), techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are invaluable for understanding the nature of the coordination between the lithium cation and the trifluoroacetate anion.

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions

FTIR spectroscopy is a powerful tool for investigating the molecular interactions within lithium trifluoroacetate complexes. The vibrational modes of the trifluoroacetate anion, particularly the carboxylate (COO⁻) and trifluoromethyl (CF₃) groups, are sensitive to their local environment, including the proximity and coordination of the lithium cation.

The asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group are of particular interest. In the free trifluoroacetate anion, these bands appear at specific frequencies. However, upon coordination with a lithium cation, the distribution of electron density in the COO⁻ group is perturbed, leading to shifts in these vibrational frequencies. The magnitude of these shifts can provide insights into the coordination mode of the trifluoroacetate ligand (e.g., monodentate, bidentate bridging, or bidentate chelating).

Research has shown that the interaction between the Li⁺ ion and the trifluoroacetate anion can be observed through changes in the FTIR spectrum. For instance, in studies of electrolytes containing lithium salts, the coordination of Li⁺ ions to carbonyl oxygen atoms leads to noticeable shifts in the corresponding stretching frequencies. acs.org In the solid state, the vibrational spectrum of this compound reveals distinct bands corresponding to the various vibrational modes of the trifluoroacetate anion as influenced by the crystalline environment and the coordination to the lithium cation. dtic.mil

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observations and Interpretation |

| Asymmetric COO⁻ Stretch (νₐₛ(COO⁻)) | 1650 - 1700 | Sensitive to the coordination mode of the carboxylate group. A larger separation between νₐₛ(COO⁻) and νₛ(COO⁻) can indicate a change from bridging to monodentate coordination. arxiv.org |

| Symmetric COO⁻ Stretch (νₛ(COO⁻)) | 1430 - 1480 | Shifts in this band, along with the asymmetric stretch, provide details on the Li⁺-anion interaction. |

| C-F Stretching Modes | 1100 - 1220 | Multiple strong absorption peaks are characteristic of the CF₃ group. Changes in these bands can indicate alterations in the electronic environment of the trifluoromethyl group upon complexation. arxiv.org |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy, a complementary technique to FTIR, provides a "molecular fingerprint" of a substance by probing its vibrational modes. dovepress.com It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, offering a different perspective on the structure of this compound complexes.

The Raman spectrum of the trifluoroacetate anion is characterized by several key vibrations. The C-C stretching vibration, typically appearing in the 800-850 cm⁻¹ region, is a prominent feature. rsc.org The position of this band can differentiate between the dissociated anionic form and the undissociated neutral form of trifluoroacetic acid. rsc.org

The symmetric stretching of the COO⁻ group also gives rise to a Raman active band. The frequency and intensity of this band are influenced by the nature of the cation and the solvation environment, providing insights into ion pairing and complex formation. Studies on related systems have shown that the S-N-S vibrational mode in the neat lithium salt LiTFSI is observed in an associated form, indicating ion pairing. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observations and Interpretation |

| C-C Stretch | ~818 (neutral), ~846 (anionic) | Distinguishes between the undissociated acid and the trifluoroacetate anion. rsc.org |

| Symmetric COO⁻ Stretch | ~1444 | The intensity and position of this band are sensitive to the coordination environment of the carboxylate group. rsc.org |

| S-N-S vibrational mode (in related LiTFSI) | ~747 | Indicates the associated form of the salt, providing evidence of ion pairing. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for elucidating the structure and dynamics of molecules in solution and the solid state. For this compound complexes, multinuclear NMR studies, including ¹H, ¹⁹F, and ⁷Li NMR, provide a wealth of information about the trifluoroacetate anion, the lithium cation's solvation shell, and their interactions.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive probe for the trifluoromethyl (CF₃) group in the trifluoroacetate anion. The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an excellent tool for studying intermolecular interactions.

The chemical shift of the CF₃ group in this compound can vary significantly depending on the solvent, concentration, and the nature of the ionic interactions. dovepress.com In general, the ¹⁹F NMR resonance for the trifluoroacetyl group appears in a range of approximately -67 to -85 ppm relative to CFCl₃. dovepress.com Factors that deshield the fluorine nuclei, such as the formation of ion pairs or changes in solvent polarity, can cause the chemical shift to move to a lower field (less negative ppm values). dovepress.com

Studies have shown that the ¹⁹F chemical shift of the trifluoroacetate anion is influenced by the degree of ion pairing. In solutions where solvent-separated ion pairs are dominant, the trifluoroacetate anion is more shielded, resulting in a chemical shift at a higher field (more negative ppm values). Conversely, in systems with a higher concentration of contact ion pairs, the direct interaction with the lithium cation leads to deshielding and a downfield shift.

| Solvent | Reference | Chemical Shift (ppm) | Observations and Interpretation |

| D₂O | Sodium Trifluoroacetate | -75.4 | Used as an internal standard for ¹⁹F NMR measurements in aqueous solutions. rsc.org |

| Various | CFCl₃ | -67 to -85 | The wide range reflects the high sensitivity of the ¹⁹F chemical shift to the local environment, including solvent effects and ion pairing. dovepress.com |

Lithium Nuclear Magnetic Resonance (⁷Li NMR) for Cation Solvation and Dynamics

⁷Li NMR spectroscopy provides direct information about the local environment of the lithium cation, including its solvation, coordination, and dynamics. The ⁷Li chemical shift is sensitive to the electron density around the lithium nucleus, which is influenced by the coordinating species (solvent molecules and anions).

The solvation state of the lithium ion can be effectively probed by ⁷Li NMR. Changes in the composition of the first solvation shell of the Li⁺ ion lead to changes in the ⁷Li chemical shift. For example, an upfield shift (to more negative ppm values) in the ⁷Li NMR signal generally indicates an increase in the electron-donating ability of the surrounding ligands, suggesting a more shielded lithium nucleus. researchgate.net

The formation of ion pairs, where the trifluoroacetate anion directly coordinates to the lithium cation, has a significant impact on the ⁷Li chemical shift. The replacement of solvent molecules in the first solvation shell by the anion alters the electronic environment of the lithium ion, typically causing a downfield shift. The concentration dependence of the ⁷Li chemical shift can therefore be used to study the equilibrium between solvent-separated ion pairs and contact ion pairs. arxiv.org Furthermore, ⁷Li NMR line shape analysis and relaxation time measurements can provide insights into the dynamics of the lithium ions, such as their mobility and exchange rates between different environments. nih.gov

| Solvent/System | Reference | Chemical Shift (ppm) | Observations and Interpretation |

| LiClO₄ in CD₃CN | External | -2.80 | Used as an external reference for ⁷Li NMR measurements. researchgate.net |

| LiFSI in DME | Internal | Concentration-dependent | Changes in chemical shift reflect the evolution of the Li⁺ solvation structure from solvent-dominated to anion-dominated. researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. In this method, a beam of X-rays strikes a crystalline sample, causing the beam to scatter into many specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, which allows for the determination of the mean positions of atoms, their chemical bonds, and other structural information. forcetechnology.com

For polycrystalline materials or powders, the technique is known as Powder X-ray Diffraction (PXRD). Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint," allowing for the identification of crystalline phases in a sample. forcetechnology.com The analysis of the diffraction pattern can yield critical crystallographic details, including the crystal system, space group, and unit cell dimensions.

Below is an example of the type of data obtained from a powder XRD analysis of a related trifluoroacetate compound, illustrating the information that would be determined for this compound.

Table 1: Illustrative Powder X-ray Diffraction Data for a Metal Trifluoroacetate Compound This table presents data for Strontium Trifluoroacetate Dihydrate (Sr(CF₃COO)₂·2H₂O) as an example to illustrate the type of information obtained from an XRD experiment.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) - Example |

|---|---|---|---|

| 10.5 | 8.42 | 100 | (110) |

| 17.2 | 5.15 | 45 | (200) |

| 21.1 | 4.21 | 80 | (211) |

| 23.5 | 3.78 | 65 | (220) |

| 31.0 | 2.88 | 50 | (310) |

Data adapted from studies on strontium trifluoroacetate. researchgate.net Miller indices are provided for illustrative purposes.

Advanced Spectroscopic Techniques in Applied Contexts

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. XPS is crucial for studying the interfaces between materials, such as the Solid Electrolyte Interphase (SEI) that forms on battery electrodes. kratos.com The formation of an effective SEI is critical for the performance and stability of lithium-ion batteries. kratos.com

In the context of this compound, XPS can be used to analyze its role as an electrolyte additive or its decomposition products at an electrode surface. The technique identifies elements and their chemical environment by measuring the binding energy of core-level electrons. Each element and specific chemical state has a characteristic set of binding energies. For this compound (CF₃COOLi), XPS would detect lithium, carbon, oxygen, and fluorine. The high-resolution spectra of the C 1s, O 1s, and F 1s regions are particularly informative. The C 1s spectrum, for example, would show distinct peaks for the carbon in the trifluoromethyl (-CF₃) group and the carboxylate (-COO⁻) group due to the large chemical shifts induced by the highly electronegative fluorine and oxygen atoms.

When this compound is part of an electrolyte and interacts with a lithium metal anode, it can decompose and contribute to the SEI layer. XPS analysis of such an interface can identify the resulting chemical species, such as lithium fluoride (B91410) (LiF), lithium carbonate (Li₂CO₃), and various organic or semi-organic carbon species. researchgate.net The binding energies for these species are well-documented and allow for detailed characterization of the SEI's composition. researchgate.netthermofisher.comxpsfitting.com

Table 2: Representative XPS Binding Energies for this compound and Related Interfacial Species Binding energies are referenced to adventitious carbon C 1s at 284.8 eV. Values can vary slightly based on the specific chemical environment and instrument calibration.

| Core Level | Chemical Species / Group | Approximate Binding Energy (eV) | Reference |

|---|---|---|---|

| Li 1s | Li⁺ in LiTFA / LiF | ~55 - 56 | thermofisher.com |

| C 1s | -CF₃ | ~292 - 293 | nih.gov |

| C 1s | -COO⁻ | ~288 - 289 | nih.gov |

| C 1s | Li₂CO₃ | ~290 | researchgate.net |

| O 1s | -COO⁻ | ~532 - 533 | researchgate.net |

| F 1s | -CF₃ | ~688 - 689 | nih.gov |

| F 1s | LiF | ~685 | xpsfitting.com |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a wide variety of samples. It is renowned for its high speed, precision, and exceptional sensitivity, capable of detecting most elements at concentrations down to the parts-per-trillion level. nih.gov The technique uses an inductively coupled plasma to ionize the sample, and then a mass spectrometer to separate and quantify the resulting ions. nih.gov

ICP-MS is indispensable for analyzing materials used in lithium-ion battery manufacturing, from raw materials to electrolytes and electrodes. spectroscopyonline.com When analyzing complex matrices, such as organic solvent-based electrolytes containing lithium salts like this compound, appropriate sample preparation is critical. This typically involves significant dilution of the sample to reduce the total dissolved solids content to a level manageable by the instrument (often below 0.2%). nih.gov Specialized instrument configurations, such as those for organic solvent analysis, are employed to ensure stable plasma and minimize carbon-based interferences. spectroscopyonline.com

This technique is used for quality control to quantify trace metallic impurities in lithium salts and electrolytes, as these impurities can negatively impact battery performance and safety. thermofisher.comicpms.cz It is also used to determine the concentration of the primary elements, like lithium, to ensure correct formulation. The high sensitivity of ICP-MS makes it an ideal tool for monitoring electrolyte degradation and supporting the development of next-generation battery technologies. sepscience.com

Table 3: Typical ICP-MS Operating Parameters for Elemental Analysis in Lithium Battery Electrolytes

| Parameter | Typical Setting / Value | Reference |

|---|---|---|

| RF Power | 1550 W | spectroscopyonline.com |

| Plasma Gas Flow | 15.0 L/min | spectroscopyonline.com |

| Nebulizer Gas Flow | ~1.0 L/min | spectroscopyonline.com |

| Sample Uptake Rate | ~0.4 mL/min | spectroscopyonline.com |

| Spray Chamber Temperature | 2 °C | spectroscopyonline.com |

| Sample Preparation | 100-fold dilution in high-purity organic solvent | spectroscopyonline.com |

| Internal Standards | Sc, Ge, Y, Tb | nih.govthermofisher.com |

Chemical Reactivity and Mechanistic Investigations of Lithium Trifluoroacetate

Ligand Exchange and Substitution Reactions

The chemical behavior of lithium trifluoroacetate (B77799) in reaction environments often involves the exchange of ligands or the substitution of its trifluoroacetate moiety. These reactions are fundamental to its role as a reagent and as a functional component in complex chemical systems.

The trifluoroacetate group in lithium trifluoroacetate can participate in nucleophilic substitution reactions. The carbonyl carbon of the trifluoroacetate anion is rendered significantly electrophilic by the strong electron-withdrawing effect of the adjacent trifluoromethyl (-CF₃) group. This heightened electrophilicity makes it a susceptible target for attack by various nucleophiles.

Research indicates that the trifluoroacetate group can be displaced by nucleophiles such as alcohols or amines. evitachem.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the trifluoroacetate anion as a leaving group and form a new trifluoroacetyl derivative. For instance, a reaction with an amine would yield a trifluoroacetamide. evitachem.com The reactivity in these substitutions is notably higher compared to non-fluorinated analogues like acetate (B1210297), a direct consequence of the inductive effect of the fluorine atoms. quora.com

While the trifluoroacetate anion is an effective leaving group, it can also act as a nucleophile under certain conditions, although this is less common. Its nucleophilicity is generally considered weak, especially in comparison to halides or other common nucleophiles.

The coordination chemistry of this compound is a critical aspect of its functionality, particularly in non-aqueous environments like those found in lithium batteries. The trifluoroacetate anion (TFA⁻) is a highly effective ligand, capable of forming complexes with various metal ions. evitachem.com

The lithium cation (Li⁺) itself is coordinated by the oxygen atoms of the trifluoroacetate group and, in its hydrated form, by water molecules. evitachem.com In electrolyte solutions, the TFA⁻ anion exhibits strong coordinating behavior. Studies in the context of lithium-sulfur (Li-S) batteries have shown that the TFA⁻ anion can significantly influence the solution's coordination environment. acs.org It effectively competes with polysulfide anions (Sₓ²⁻) to coordinate with Li⁺ ions. nih.gov This action disrupts the formation of large, aggregated lithium polysulfide clusters (Li⁺–Sₓ²⁻ networks), which are known to hinder electrochemical processes. nih.gov By forming Li⁺–TFA⁻ interactions, this compound helps maintain the solubility of intermediate species and improves discharge kinetics. acs.orgnih.gov

This ability to tailor the coordination environment is a key research finding, as it provides a strategy for improving the performance of energy storage devices under challenging conditions, such as low temperatures. nih.gov

Table 1: Effects of Trifluoroacetate Anion on Lithium Polysulfide Coordination

| Phenomenon | Description | Impact on Li-S Battery Performance | Reference |

|---|---|---|---|

| Electrostatic Competition | The highly Lewis basic TFA⁻ anion competes with polysulfide anions (Sₓ²⁻) for coordination with Li⁺ cations. | Disrupts the formation of Li⁺–Sₓ²⁻ clustered networks that impede electrochemical reactions. | nih.gov |

| Improved Kinetics | The altered coordination environment leads to improved polarization and discharge kinetics during cycling. | Enhances overall cell efficiency and rate capability. | acs.orgnih.gov |

| Enhanced Solubility | By preventing large aggregate formation, it helps improve the solubility of intermediate polysulfide species. | Improves the utilization of the sulfur active material, especially under lean-electrolyte conditions. | acs.org |

Nucleophilic Substitution Reactions Involving the Trifluoroacetate Moiety

Hydrolytic Stability and Decomposition Pathways

The stability of this compound in the presence of water and at elevated temperatures is crucial for its storage, handling, and application.

CF₃COOLi + H₂O ⇌ CF₃COOH + LiOH

Given that trifluoroacetic acid is a strong acid (with a pKa of approximately 0.23), the equilibrium lies far to the left, favoring the salt form. wikipedia.org However, the presence of moisture is still a critical consideration for its handling, as it can introduce impurities (trifluoroacetic acid) and affect the material's properties. chemsrc.com Studies on the hydrolysis of related esters have shown that lithium cations can accelerate hydrolysis reactions in mixed aqueous-organic systems, suggesting the cation itself can play a role in the kinetics. jst.go.jp

When subjected to high temperatures, this compound undergoes thermal decomposition. evitachem.com This process is exothermic and results in the formation of several decomposition products. researchgate.net The final solid product is typically lithium fluoride (B91410), though intermediate products may form. Analysis of the evolved gases during decomposition shows the release of carbon oxides (carbon monoxide and carbon dioxide) and hazardous gases like hydrogen fluoride. chemsrc.comsynquestlabs.com Some sources also list lithium oxide as a decomposition product. synquestlabs.com

The decomposition temperature can be influenced by the surrounding atmosphere. For the related barium trifluoroacetate, the presence of oxygen was found to significantly lower the decomposition temperature. researchgate.net

Table 2: Reported Thermal Decomposition Products of this compound

| Product | Chemical Formula | Physical State | Reference |

|---|---|---|---|

| Hydrogen Fluoride | HF | Gas | evitachem.comchemsrc.comsynquestlabs.com |

| Carbon Dioxide | CO₂ | Gas | evitachem.comchemsrc.com |

| Carbon Monoxide | CO | Gas | chemsrc.comsynquestlabs.com |

| Lithium Oxide | Li₂O | Solid | synquestlabs.com |

Equilibrium and Kinetics of Hydrolysis to Trifluoroacetic Acid

Redox Chemistry and Electron Transfer Processes

The redox behavior of this compound is of paramount importance in its application as an electrolyte component in lithium-ion and other advanced batteries. The trifluoroacetate anion has demonstrated exceptional stability against oxidation, a critical property for electrolytes used with high-voltage cathode materials. smolecule.com This stability allows batteries to operate at higher voltages without rapid electrolyte degradation, potentially leading to higher energy densities. smolecule.com

In the context of Li-S batteries, this compound is formed in situ from the reaction of the additive methyl trifluoroacetate with lithium polysulfides. acs.orgnih.gov This reaction is a key part of a strategy to mediate the complex redox chemistry of the sulfur cathode. acs.org

Conversely, some studies have noted that under certain electrochemical conditions, the trifluoroacetate anion can undergo redox decomposition. nih.gov This is not necessarily detrimental; in some systems, the controlled decomposition of the anion contributes to the formation of a stable and robust solid electrolyte interphase (SEI) on the surface of the electrodes. nih.gov For instance, the preferential redox decomposition of a compound containing the trifluoroacetate anion was shown to create a protective inorganic-rich layer on the lithium metal anode, enhancing battery stability and performance. nih.gov This dual role—offering both high voltage stability and the ability to form protective interfaces—makes its redox chemistry a subject of intensive research.

Role in Oxidative Transformations, e.g., with Cerium(IV) Trifluoroacetate

This compound plays a crucial role in certain oxidative transformations, particularly in photoredox catalysis platforms that utilize cerium. chemrxiv.orgnih.gov In these systems, LiTFA is key to enabling ligand-to-metal charge transfer (LMCT) activations. chemrxiv.orgnih.gov The trifluoroacetate anion can coordinate with the cerium metal center, and this interaction is fundamental to the catalytic cycle. For instance, in photoredox-catalyzed reactions of 1,3-dicarbonyl C(sp³)–H acids, LiTFA is an essential component. nih.gov

Investigations have shown a direct relationship between the concentration of LiTFA and reaction yield. In one study, while low loadings of LiTFA (10-50 mol%) resulted in no product, increasing the amount to one equivalent restored reactivity, yielding the desired product in 37% yield. nih.gov This suggests that the saturation of the cerium catalyst with the trifluoroacetate ligand is necessary, leaving unbound LiTFA available to prime the substrate for oxidation. nih.gov The process involves the trifluoroacetate anion modifying the coordination sphere of the cerium catalyst, which in turn facilitates the oxidative transformation of the substrate. chemrxiv.orgnih.gov

| Reaction Type | Catalyst System | Role of this compound | Outcome |

| Photoredox C(sp³)–H Activation | Cerium-containing photocatalyst | Enables Ligand-to-Metal Charge Transfer (LMCT) | Facilitates oxidative transformations and cross-coupling reactions. chemrxiv.orgnih.gov |

| Hierarchical Synthesis | - | Reactant with 1-butyl-3-methylimidazolium Chloride | Used in the synthesis of cerium oxide nanomaterials. utp.edu.my |

Investigation of Radical Cation Formation and Subsequent Reactions

The involvement of this compound extends to reactions proceeding through radical cation intermediates. In certain photoredox systems, LiTFA is proposed to facilitate multi-site proton-coupled electron transfer (MS-PCET) activations, which are crucial for generating radical species from substrates like C(sp³)–H acids. chemrxiv.orgnih.gov The trifluoroacetate anion can act as a base or a hydrogen bond acceptor, assisting in the deprotonation step that accompanies electron transfer.

Alkenes and styrenes are common precursors for radical cations, which can then be trapped by various nucleophiles. beilstein-journals.org While lithium salts like lithium perchlorate (B79767) are known to facilitate radical cation reactions, the specific role of this compound can be system-dependent. beilstein-journals.org For example, in one study on photosensitized electron transfer reactions, this compound was found to be ineffective in promoting the formation of specific products that arise from radical cation intermediates. cdnsciencepub.com

The stability of the resulting radical cations is a critical factor. The counter-anion can play a significant role in the decay pathways of these reactive species. osti.gov The trifluoroacetate anion, as a nucleophile, could potentially attack the radical cation, influencing its subsequent reaction course. osti.gov In electrochemical aza-Wacker cyclizations, the addition of trifluoroacetic acid (TFA), a related compound, was found to be beneficial, suggesting that the trifluoroacetate moiety can play a productive role in stabilizing intermediates or promoting desired reaction pathways that are thought to proceed via radical cations. beilstein-journals.org

Specific Reaction Mechanisms in Energy Storage Systems

In the field of energy storage, particularly in lithium-sulfur (Li-S) batteries, this compound and its precursors have been investigated as electrolyte additives to enhance performance through specific mechanistic interventions.

Methyl Group Transfer Reactions with Lithium Polysulfides

Methyl trifluoroacetate (CH₃TFA) has been introduced as an electrolyte additive in Li-S batteries. acs.org It undergoes an in-situ reaction with lithium polysulfides (Li₂Sₓ) to generate this compound (LiTFA) and dimethyl polysulfides. acs.org This process represents a strategy of in-situ molecular engineering of the intermediate sulfur species. acs.org

The reaction mechanism of this methyl group transfer has been a subject of theoretical investigation. Density Functional Theory (DFT) studies have evaluated the reaction between methyl trifluoroacetate and lithium polysulfide (Li₂S₆) in both the gas phase and in a dimethoxyethane (DME) solvent phase. researchgate.net These computational studies located the transition states for the methyl group transfer from CH₃TFA to Li₂S₆. researchgate.net The calculations revealed that the methyl transfer reactions leading to the formation of organosulfur species have a high activation energy barrier. researchgate.net This suggests that the spontaneous transfer of the methyl group to form dimethyl polysulfides is kinetically challenging and may be implausible at room temperature under the studied conditions. researchgate.net

| Phase | Reaction Step | Activation Enthalpy (kcal/mol) | Activation Gibbs Free Energy (kcal/mol) |

| Gas Phase | CH₃TFA + Li₂S₆ → Products | High Barrier | High Barrier |

| Solvent (DME) | CH₃TFA + Li₂S₆ → Products | High Barrier (Max difference of 7 kcal/mol from gas phase) | High Barrier |

| Data sourced from a DFT study on the reaction mechanism. researchgate.net |

Despite the high calculated barrier, the empirical results show benefits from using the CH₃TFA additive. The formation of dimethyl polysulfides improves the solubility of intermediate sulfur species, which enhances their utilization under lean-electrolyte conditions. acs.org

Mechanistic Role in Solid Electrolyte Interphase (SEI) Formation

The trifluoroacetate anion (TFA⁻), formed in-situ from methyl trifluoroacetate, plays a distinct and beneficial role in the battery's performance by influencing the electrolyte solution's coordination environment. acs.org This modification of the electrolyte solvation structure is crucial for the formation and properties of the Solid Electrolyte Interphase (SEI), a critical layer that forms on the electrode surface and governs battery stability and longevity. acs.orgresearchgate.net

Applications in Advanced Materials Science and Chemical Transformations

Electrolyte Systems for Energy Storage Devices

Lithium trifluoroacetate (B77799) (LiTFA) and related fluorinated compounds are gaining attention in the development of advanced electrolytes for energy storage devices, particularly lithium-ion batteries (LIBs). Their unique properties address several key challenges faced by conventional carbonate-based electrolytes.

Trifluoroacetates are versatile components in LIB electrolytes, serving as both co-solvents and additives to enhance battery performance. researchgate.net As co-solvents, fluorinated esters like ethyl trifluoroacetate (ETFA) are explored due to their low freezing points and non-flammability. researchgate.netrsc.org Research has investigated various trifluoroacetate solvents, including methyl trifluoroacetate (MTFA) and ethyl trifluoroacetate (ETFA), to improve the low-temperature performance of electrolytes. researchgate.net The length of the carbon chain in the alcohol group of the trifluoroacetate structure is crucial; shorter chains are preferred as they have a lesser negative impact on the dissociation of the primary lithium salt (like LiPF₆) and the mobility of solvated lithium ions. researchgate.net

As an additive, lithium trifluoroacetate is part of dual-salt systems designed to improve interfacial stability. For instance, a dual-salt additive of this compound and lithium nitrate (B79036) (LiNO₃) in a carbonate electrolyte has been shown to stabilize high-voltage lithium metal batteries (LMBs). nih.gov In this role, the trifluoroacetate anion (TFA⁻) preferentially interacts with moisture, enhancing the electrolyte's tolerance to water impurities. nih.gov This dual-salt approach helps in forming a stable and inorganic-rich electrode-electrolyte interphase (EEI), which is crucial for rapid interfacial dynamics. nih.gov

A significant challenge for LIBs is their poor performance at sub-zero temperatures, largely due to increased electrolyte viscosity and sluggish Li⁺ diffusion kinetics. researchgate.netrsc.org Fluorinated electrolytes, including those with trifluoroacetate components, have been proposed to improve low-temperature performance. escholarship.org The use of fluorinated ester-based electrolytes, such as those containing ethyl trifluoroacetate, can lead to weaker Li⁺ solvation energy. rsc.orgescholarship.org This reduced binding energy between the lithium ion and the solvent molecule facilitates the de-solvation process at the electrode-electrolyte interface, which is often the rate-limiting step at low temperatures. rsc.orgresearchgate.net

Electrolytes formulated with co-solvents like methyl acetate (B1210297) (MA) and ethyl fluoroacetate (B1212596) (EFA) have demonstrated good cycling performance at temperatures as low as -20°C. researchgate.net The addition of fluorinated co-solvents, such as 2,2,2-trifluoroethyl n-caproate, has also been shown to reduce electrolyte viscosity and increase ionic conductivity at low temperatures. researchgate.net By mitigating the increase in charge transfer resistance at low temperatures, these modified electrolytes enable batteries to retain a higher percentage of their capacity and power capability in cold environments. escholarship.orgenergy.gov For example, an electrolyte based on trifluoroethyl acetate (EA-f) solvent showed significantly lower total resistance at –20°C compared to conventional carbonate electrolytes. escholarship.org

The ionic conductivity and viscosity of an electrolyte are critical parameters that directly affect a battery's performance, especially its rate capability and low-temperature operation. mdpi.comrsc.org The addition of trifluoroacetate-based compounds can significantly alter these properties.

Deep eutectic solvents (DESs) based on 2,2,2-trifluoroacetamide (TFA) and lithium bis[(trifluoromethane)sulfonyl]imide (LiTFSI) have been developed as alternative electrolytes. hcmus.edu.vnresearchgate.netnih.gov These DESs exhibit favorable properties, including relatively low viscosity and high ionic conductivity. For instance, a DES with a LiTFSI mole fraction of 0.25 showed a viscosity of 42.2 mPa·s and an ionic conductivity of 1.5 mS·cm⁻¹ at 30°C. hcmus.edu.vnnih.gov Adding a conventional solvent like ethylene (B1197577) carbonate (EC) to these DESs can further reduce viscosity and enhance ion transport. acs.org

| Electrolyte System | Temperature (°C) | Ionic Conductivity (mS·cm⁻¹) | Viscosity (mPa·s or cP) | Source |

|---|---|---|---|---|

| DES (LiTFSI:TFA, χLiTFSI = 0.25) | 30 | 1.5 | 42.2 | hcmus.edu.vnnih.gov |

| LiPF₆-DEE | 0 | 0.778 | ~108 (at 5°C) | mdpi.com |

| LiTFSI-DEE | 0 | 0.826 | ~95 (at 5°C) | mdpi.com |

| 1 M LiAsF₆ in EC/EMC/MA/TOL | -40 | 1.830 | Not specified | rsc.org |

| 1 M LiAsF₆ in EC/EMC/MA/TOL | -50 | 1.100 | Not specified | rsc.org |

The ultimate measure of an electrolyte's effectiveness is its ability to support stable, long-term cycling of a battery. The lifespan of a lithium-ion battery is often defined by the number of charge-discharge cycles it can endure before its capacity drops to about 80% of its initial value. ecoflow.com The stability of the solid electrolyte interphase (SEI) at the anode and the cathode-electrolyte interphase (CEI) is critical for a long cycle life. rsc.orgacs.org

Electrolytes containing this compound and related compounds have shown promise in improving cycling stability. A deep eutectic solvent (DES) composed of LiTFSI and 2,2,2-trifluoroacetamide (TFA), when combined with 10% ethylene carbonate (EC), enabled a Li/LiMn₂O₄ cell to maintain 84% of its capacity after 50 cycles. hcmus.edu.vnnih.gov The improved performance is attributed to the formation of a stable interphase that mitigates the continuous decomposition of the electrolyte. hcmus.edu.vn

In high-voltage applications, additives are crucial for protecting the electrodes. An electrolyte with a trifunctional additive demonstrated the ability for a 5V-class LiNi₀.₅Mn₁.₅O₄/Li cell to retain 92% of its capacity after 500 cycles, a significant improvement over the baseline electrolyte. researchgate.net Similarly, the use of a fire-resistant electrolyte formulation based on trifluoroacetate in graphite||NCM622 full-cells resulted in stable cycling performance at a high rate of 2C. researchgate.net This stability is often linked to the formation of a thin, uniform, and robust SEI layer that prevents the growth of lithium dendrites and undesirable side reactions. nih.govresearchgate.net

| Cell Configuration | Electrolyte System | Cycling Conditions | Capacity Retention | Source |

|---|---|---|---|---|

| Li/LiMn₂O₄ | DES (LiTFSI:TFA) + 10% EC | 50 cycles at C/10 | 84% | hcmus.edu.vnnih.gov |

| LiNi₀.₅Mn₁.₅O₄/Li | Electrolyte + 2% TTS additive | 500 cycles | 92% | researchgate.net |

| Graphite/LiFePO₄ | Dual cosolvent (MA + EFA) | 100 cycles at -20°C, 0.33C | 99.7% | researchgate.net |

| Li/NCM523 | LTFAN dual-salt additive | Not specified | Superior cycling reversibility | nih.gov |

As battery technology pushes towards higher energy densities, the operational voltage of cathodes increases, placing greater demands on the oxidative stability of the electrolyte. acs.org Conventional carbonate-based electrolytes tend to decompose at voltages above 4.2 V versus Li/Li⁺. acs.org Fluorinated compounds, including this compound, are investigated for their potential to create more stable electrolytes for high-voltage systems.

Deep eutectic solvents (DESs) based on LiTFSI and 2,2,2-trifluoroacetamide have demonstrated a wide electrochemical stability window, remaining stable up to 4.9–5.3 V. hcmus.edu.vnresearchgate.netnih.gov This high oxidative stability makes them suitable for use with high-voltage cathodes like LiMn₂O₄ and LiNi₀.₅Mn₁.₅O₄. hcmus.edu.vnnih.govresearchgate.net The stability is attributed to the molecular structure of the components, where the fluorine atoms' electron-withdrawing nature enhances resistance to oxidation.

The use of this compound as part of a dual-salt additive system (LiTFA-LiNO₃) has been shown to upgrade the compatibility of carbonate electrolytes with high-voltage cathodes (e.g., NCM523 and NCM622). nih.gov The mechanism involves the formation of a thermodynamically favorable electric double layer (EDL) at the cathode interface, which suppresses continuous electrolyte oxidation. nih.govacs.org This engineered interphase is crucial for enabling stable long-term cycling at high cutoff voltages. acs.org

Solid and gel polymer electrolytes are being developed as safer alternatives to liquid electrolytes. These systems typically consist of a polymer matrix, such as poly(methyl methacrylate) (PMMA) or poly(ethylene oxide) (PEO), a lithium salt, and sometimes a plasticizer or inorganic fillers. mdpi.commdpi.com The addition of lithium salts, including this compound (LiCOOCF₃), to a PMMA matrix has been shown to increase the glass transition temperature (T₉) of the polymer. mdpi.com This effect is due to ion-dipole interactions between the lithium cations and the ester groups in the PMMA side chains, which restricts the segmental motion of the polymer chains. mdpi.com

In PEO-based electrolytes, the addition of salts also influences the polymer's properties. For composite polymer electrolytes made of PEO and sodium trifluoroacetate (CF₃COONa), the addition of inorganic fillers like aluminum oxide (Al₂O₃) can decrease the crystallinity of the PEO matrix. nih.gov This reduction in crystallinity is beneficial as it creates more amorphous regions, which facilitates ion transport and increases ionic conductivity. mdpi.comnih.gov For instance, a composite with a low concentration of Al₂O₃ showed a significant decrease in the crystalline fraction, which was associated with an increase in conductivity. nih.gov The interaction between the polymer, the salt, and fillers is key to optimizing the mechanical and electrochemical properties of these advanced electrolytes. mdpi.comanalis.com.my

Deep Eutectic Solvent Formulations

Deep Eutectic Solvents (DESs) represent a class of ionic fluids that are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). mdpi.com They have gained attention as potentially safer electrolytes for batteries due to properties like high thermal stability, low vapor pressure, and non-flammability. mdpi.comnih.gov While direct research on DES formulations using this compound as a primary component is not prominent, extensive studies have been conducted on closely related systems, particularly those combining other lithium salts with trifluoro-containing amides.

Research has described the synthesis and characterization of DESs based on mixtures of 2,2,2-trifluoroacetamide (TFA) with lithium salts like lithium bis[(trifluoromethane)sulfonyl]imide (LiTFSI) or lithium hexafluorophosphate (B91526) (LiPF₆). mdpi.comnih.govunimib.it In these systems, the lithium salt acts as the HBA, while the amide serves as the HBD. mdpi.com For instance, a DES formed from LiTFSI and TFA is liquid at room temperature for LiTFSI mole fractions between 0.25 and 0.5. nih.gov The freezing point of these eutectic mixtures can be as low as 10–11°C, which is significantly lower than the melting points of the individual precursors, LiTFSI and TFA. nih.gov These DESs exhibit high thermal stability, in some cases up to 150°C. nih.gov The properties of these solvents can be tuned by altering the molar ratio of the components. For example, a DES composed of TFA and LiPF₆ in an 80:20 molar ratio shows a room temperature conductivity of 3.5 mS cm⁻¹, which can be improved by adding cyclic carbonates. unimib.it

| Composition | Molar Ratio (HBD:HBA) | Key Property | Reference |

|---|---|---|---|

| TFA : LiTFSI | - (χLiTFSI = 0.25) | Ionic Conductivity: 1.5 mS cm-1 at 30°C | mdpi.com |

| TFA : LiTFSI | - (χLiTFSI = 0.25) | Viscosity: 42.2 mPa·s at 30°C | mdpi.com |

| TFA : LiPF₆ | 80:20 | Ionic Conductivity: 3.5 mS cm-2 at room temp. | unimib.it |

| TFA : LiTFSI | - | Thermal Stability: Up to 150°C | nih.gov |

Organosulfur-Mediated Conversion in Lithium-Sulfur Batteries

In the field of energy storage, this compound plays a significant role in the context of lithium-sulfur (Li-S) batteries. acs.org Its contribution is primarily as an in-situ-generated component that facilitates organosulfur-mediated conversion. acs.org Research has shown that using methyl trifluoroacetate (CH₃TFA) as an electrolyte additive in Li-S batteries leads to an in-situ reaction with lithium polysulfides. acs.org This reaction produces both this compound (LiTFA) and dimethyl polysulfides. acs.org

| Component | Function/Effect | Impact on Battery Performance | Reference |

|---|---|---|---|

| Methyl Trifluoroacetate (CH₃TFA) | Electrolyte Additive / Precursor | Reacts in-situ to form LiTFA and dimethyl polysulfides. | acs.org |

| Trifluoroacetate (TFA) Anion | Impacts solution coordination | Improves polarization and discharge kinetics. | acs.org |

| Dimethyl Polysulfides | Improves solubility of intermediates | Enhances overall active material utilization. | acs.org |

Catalysis in Organic Synthesis

Lewis acid catalysis is a cornerstone of organic synthesis, facilitating numerous carbon-carbon bond-forming reactions. While various lithium salts, such as lithium perchlorate (B79767), are known to function as Lewis acid catalysts in organic reactions, detailed studies specifically highlighting this compound in this role for C-C bond formation are not widely reported in the searched literature. researchgate.net Other related compounds, such as rare earth metal trifluoromethanesulfonates (triflates), have been successfully used as recoverable Lewis acid catalysts in aqueous media for reactions like aldol (B89426) and Michael additions. researchgate.net Similarly, trifluoroacetic acid (TFA) itself has been used as a mild Lewis acid catalyst for reactions such as one-pot aldol condensations. researchgate.net However, specific, well-documented examples of this compound acting as the primary Lewis acid catalyst for major carbon-carbon bond-forming transformations were not found in the provided sources.

This compound has been identified as a key component in certain photoredox catalysis platforms. nih.govunimib.it Detailed investigations have demonstrated its crucial role in processes that activate 1,3-dicarbonyl C(sp³)–H acids, enabling them to participate in radical reactions. nih.govunimib.it

Specifically, the presence of this compound is instrumental under different photoredox conditions. nih.govunimib.it

Cerium-Containing Conditions : In systems that include cerium, this compound facilitates a ligand-to-metal charge transfer (LMCT) activation mechanism. nih.govunimib.it

Cerium-Free Conditions : In the absence of cerium, it enables a multi-site proton-coupled electron transfer (MS-PCET) activation pathway. nih.govunimib.it

While catalysis of fundamental organic reactions is a broad field, the specific use of this compound for aldol condensations, Michael additions, and esterifications is not well-documented in the provided search results. Instead, the literature points to the use of closely related compounds for these transformations:

Aldol Condensations : Research has shown that other lithium salts, such as lithium acetate and primary amino acid lithium salts (e.g., phenylalanine lithium salt), can effectively catalyze aldol reactions. deepdyve.combeilstein-journals.org Furthermore, trifluoroacetate salts of other cations, like morpholinium trifluoroacetate, have also been employed as catalysts for aldol condensations. researchgate.net

Michael Additions : The asymmetric Michael addition of aldehydes or other carbon nucleophiles to nitroalkenes or enones has been successfully catalyzed by primary amino acid lithium salts. rsc.orgmdpi.com In a different approach, a copper-catalyzed aza-Michael addition has been shown to be effectively mediated by sodium trifluoroacetate in an aqueous medium. nih.gov

Esterifications : The synthesis of trifluoroacetate esters is typically achieved through the direct acid-catalyzed esterification of trifluoroacetic acid with an alcohol. The reverse reaction, ester hydrolysis, has been shown to be accelerated by the presence of lithium salts in general when using LiOH in a THF/water system, but this does not describe a catalytic role for LiTFA in the forward esterification reaction. jst.go.jp

Based on the available information, there is no direct evidence of this compound itself being a preferred catalyst for these specific named reactions, although the individual components of the salt (lithium cation, trifluoroacetate anion) are present in other successful catalytic systems.

Role in Photoredox Catalysis and Activation Mechanisms

Precursor in Materials Synthesis

This compound serves as a valuable precursor in the synthesis of advanced inorganic materials, particularly metal fluorides. Metal trifluoroacetates are recognized as versatile precursors for creating metal oxides, fluorides, superconductors, and various nanoparticles. The thermal decomposition of a metal trifluoroacetate is a known route to form the corresponding metal fluoride (B91410).

A specific application is the synthesis of precisely controlled nano-heterostructures. usask.ca In one reported method, monodispersed cobalt fluoride (CoF₂) nanorods were first synthesized. usask.ca These nanorods were then used as a template for the growth of a second component by injecting a solution of this compound. usask.ca This process resulted in the preferential growth of lithium fluoride (LiF) particles at the tips of the CoF₂ nanorods, forming CoF₂–LiF rod-like heterostructures. usask.ca The amount and timing of the injected this compound solution could be adjusted to control the final morphology of the heterostructure. usask.ca In a related synthesis, this compound was used as the sole precursor to create LiF nanoparticles via a similar colloidal synthesis strategy. usask.ca

Synthesis of Fluorinated Organic Compounds

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is of significant interest in medicinal chemistry and agrochemicals, as it can dramatically alter a compound's biological activity and physical properties. This compound has been explored as a reagent in trifluoromethylation reactions, which are processes that form a carbon-trifluoromethyl (C-CF₃) bond.

While not as common as other trifluoromethylating agents, this compound can serve as a source of the trifluoromethyl group, typically through a decarboxylation process. The general strategy involves the decomposition of the trifluoroacetate anion (CF₃COO⁻) to generate a trifluoromethyl anion (CF₃⁻) or a trifluoromethyl radical (•CF₃), which then reacts with a suitable organic substrate. These reactions are often mediated by transition metals, particularly copper. For instance, the combination of this compound with copper(I) iodide can facilitate the trifluoromethylation of aryl halides. However, these reactions can require high temperatures (160–180 °C) to promote the necessary decarboxylation. rsc.org

Research has shown that the trifluoromethyl anion (CF₃⁻) is highly unstable, readily decomposing into fluoride ions and difluorocarbene. rsc.org Therefore, its in-situ generation from precursors like this compound requires carefully controlled conditions to be effective for synthetic purposes. The development of more efficient catalytic systems continues to be an active area of research to broaden the applicability of trifluoroacetate salts in organic synthesis. rsc.orgenpress-publisher.comoaepublish.com

Preparation of Functionalized Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Their tunable structures make them promising for applications in gas storage, catalysis, and ion conduction. researchgate.net In the synthesis of MOFs, particularly those based on zirconium (Zr), "modulators" are often added to control crystal growth, size, and the formation of structural defects. nih.gov These defects, such as missing organic linkers, can create open coordination sites on the metal clusters, enhancing the MOF's catalytic activity or other functional properties. rsc.org

Trifluoroacetate, delivered from sources like trifluoroacetic acid (TFA) or its salts such as this compound, has been effectively used as a synthesis modulator. rsc.orgacs.org The trifluoroacetate anion competes with the primary organic linker (e.g., terephthalate) for coordination to the metal clusters during MOF assembly. researchgate.net This competition leads to the incorporation of trifluoroacetate groups into the final structure, functionalizing the metal nodes and creating a "defective" framework with a more open and accessible structure. acs.org

For example, in the synthesis of the well-known Zr-MOF, UiO-66, the use of trifluoroacetate as a modulator results in the partial substitution of terephthalate (B1205515) linkers. acs.org Subsequent thermal treatment can remove these trifluoroacetate groups, generating a higher concentration of active Lewis acid sites compared to the non-modulated material. rsc.orgacs.org This functionalization via defect engineering is a key strategy for tailoring the properties of MOFs for specific applications, such as heterogeneous catalysis. rsc.org While TFA is more commonly cited, this compound can serve as a source for the modulating trifluoroacetate anion.

Table 1: Use of Trifluoroacetate as a Modulator in MOF Synthesis This table is interactive. Click on the headers to sort.

| MOF Name | Metal Center | Primary Linker | Modulator Source | Effect of Modulation | Reference |

|---|---|---|---|---|---|

| UiO-66 | Zr | Terephthalic acid | Trifluoroacetic Acid (TFA) | Creates missing-linker defects, increases Lewis acidity and catalytic activity after thermal activation. | acs.org, rsc.org |

| MOF-808 | Zr | 1,3,5-Benzenetricarboxylic acid | Trifluoroacetic Acid (TFA) | Affects structure and CO₂ adsorption properties by capping metal nodes. | |

| UiO-66-NH₂ | Zr | 2-Aminoterephthalic acid | Trifluoroacetic Acid (TFA) | Controls uniform growth and coating of MOF on nanofiber substrates. |

Application as a Precursor for Lithium Fluoride (LiF) Nanoparticles

Lithium fluoride (LiF) is a material with high thermal and chemical stability, a wide bandgap, and high ionic conductivity, making it valuable for optical applications, radiation dosimetry, and as a component in lithium-ion batteries. nih.gov Synthesizing LiF as nanoparticles can enhance these properties due to increased surface area and quantum confinement effects. nih.gov

A highly effective method for producing LiF nanoparticles is the sol-gel process, where this compound plays a crucial role as a precursor. acs.org In this method, a lithium source, such as lithium acetate, is reacted with trifluoroacetic acid (TFA) in a suitable solvent to form this compound in situ. This mixture forms a gel, which is then subjected to thermal decomposition (calcination). During heating, the this compound decomposes at relatively low temperatures (around 300-400 °C) to yield phase-pure LiF nanoparticles. rsc.org

The thermal decomposition of the trifluoroacetate gel is a highly effective pathway for forming pure LiF. Research has shown that several parameters can be optimized to control the size and morphology of the resulting nanoparticles, including the choice of solvent, the concentration of the lithium precursor, and the final decomposition temperature. For instance, using ethanol (B145695) as a solvent, a lower lithium ion concentration, and a decomposition temperature of 300°C have been identified as optimal conditions for producing fine LiF nanoparticles. The addition of capping agents like oleic acid can further refine the particle size, achieving dimensions in the range of 70–100 nm. rsc.org

Table 2: Research Findings on LiF Nanoparticle Synthesis via Trifluoroacetate Sol-Gel Method This table is interactive. Click on the headers to sort.

| Lithium Source | Fluorine Source | Key Synthesis Parameters Studied | Resulting Particle Size | Reference |

|---|---|---|---|---|

| Lithium acetate dehydrate | Trifluoroacetic acid (TFA) | Solvent (acetic acid, ethanol, ethylene glycol), Li⁺ concentration (0.5-2 mol/l), Temperature (200-300°C) | 70-90 nm (with oleic acid) | |

| Lithium acetate | Trifluoroacetic acid (TFA) | Li⁺/TFA molar ratio (e.g., 2:1), Calcination temperature (up to 400°C) | 80-100 nm | rsc.org |

| Lithium acetate dehydrate | Trifluoroacetic acid (TFA) | Solvent, Li⁺ concentration, Decomposition temperature | Not specified | , acs.org |

Theoretical and Computational Investigations

Thermodynamic and Kinetic Modeling of Chemical Processes

Reaction Energetics and Rate Constant Predictions

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in evaluating the energetics of reactions involving lithium trifluoroacetate (B77799). A notable example is the in-situ formation of lithium trifluoroacetate (LiTFA) from the reaction of methyl trifluoroacetate (CH₃TFA) with lithium polysulfides (Li₂S₆), a process relevant to lithium-sulfur battery electrolytes. Gas-phase hybrid-DFT calculations have been used to optimize the structures of reactants and products and to determine the total change in energy. These calculations show that the methylation reaction to form dimethyl polysulfides and LiTFA salt is strongly energetically favorable.

Similarly, the reaction between ammonium (B1175870) trifluoroacetate (NH₄TFA) and lithium polysulfides to form diammonium polysulfides and LiTFA has been assessed computationally. The forward reaction was found to have a minimization of energy on the order of 19 kJ mol⁻¹, indicating that the additive would readily react with lithium polysulfides in solution.

DFT studies have also been conducted to evaluate the reaction mechanism and energy barriers for the methyl group transfer from CH₃TFA to Li₂S₆. These investigations in both gas and solvent phases calculated the barrier energies for the formation of organosulfur compounds, finding them to be high, which suggests the reaction is extremely slow at room temperature.

Beyond reaction energetics, theoretical models have been used to predict rate constants. The decarboxylation rate constant for trifluoroacetate at 25 °C has been determined by extrapolating from an Arrhenius plot of data at elevated temperatures. cdnsciencepub.com One computational study using dual-level QM/MM simulations to determine the free energy barrier for trifluoroacetate decarboxylation yielded a value of 25.1 kcal/mol, which differed from the experimental value of 34.2 kcal/mol. nih.gov However, other research has noted the high thermal stability of trifluoroacetic acid (TFAA), with no evidence of decarboxylation observed after 100 days at 90°C, a stability attributed to the C-F bonds. academicjournals.org

Table 1: Calculated Energetics for LiTFA Formation Reactions

| Reactants | Products | Calculated Change in Energy (kJ mol⁻¹) | Reference |

| CH₃TFA + Li₂S₆ | (CH₃)₂S₆ + LiTFA | Strongly Favorable | N/A |

| NH₄TFA + Li₂S₆ | (NH₄)₂S₆ + LiTFA | -19 | N/A |

Computational Insights into Catalytic Cycles

Computational investigations have provided significant insights into the crucial role of this compound in certain catalytic systems. researchgate.netchemrxiv.orgnih.gov In a detailed study of a photoredox catalysis platform that activates 1,3-dicarbonyl C(sp³)–H acids, kinetic, thermodynamic, and computational methods were combined to interrogate the underlying catalytic cycle and mechanism. researchgate.netchemrxiv.orgnih.govresearchgate.net

These studies revealed that this compound is a key component that enables specific activation pathways depending on the reaction conditions. researchgate.netchemrxiv.orgnih.gov

Ligand-to-Metal Charge Transfer (LMCT): Under cerium-containing photoredox conditions, this compound facilitates LMCT activation.

Multi-Site Proton-Coupled Electron Transfer (MS-PCET): In cerium-free photoredox conditions, it enables MS-PCET activation. researchgate.netchemrxiv.orgnih.govresearcher.life

MS-PCET mechanisms involve the concerted transfer of an electron and a proton in a single elementary step. nih.gov The thermodynamics of these processes can be rationally designed by considering the potentials of the electron donor/acceptor and the pKa of the acid/base. acs.org Kinetic studies of MS-PCET activations have confirmed that the transfer of the proton and electron occurs concertedly. nih.gov The use of computational methods like DFT is crucial for understanding these complex reaction pathways, predicting transition states, and identifying the most probable mechanisms to optimize reaction conditions. acs.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build models that correlate the chemical structure of a compound with its macroscopic properties. matec-conferences.orgchemrxiv.org For this compound and related compounds, these studies are particularly relevant in the context of electrolytes for electrochemical devices.

The properties of electrolytes, such as ionic conductivity, viscosity, and ion transport numbers, are fundamentally linked to the molecular structures of the constituent salt and solvent. mdpi.comosti.gov The trifluoroacetate (TFA⁻) anion's characteristics—size, charge distribution, and Lewis basicity—play a significant role in these relationships.

In another investigation focusing on trifluoroacetate-based co-solvents for lithium-ion battery electrolytes, it was found that trifluoroacetates with longer carbon chains have a weaker ability to dissociate the LiPF₆ salt and also decrease the mobility of the solvated Li⁺ ion. researchgate.net QSPR models have also been developed to predict properties like the electrical conductivity of various ionic liquids, including some containing the trifluoroacetate anion, by using molecular descriptors derived from their chemical structures. researchgate.netresearchgate.net These computational approaches are valuable for screening and designing new electrolytes with desired properties, saving significant experimental cost and time. chemrxiv.org

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies

The synthesis of high-purity lithium trifluoroacetate (B77799) is fundamental to its application in advanced technologies. While it can be produced through a standard acid-base reaction between trifluoroacetic acid and lithium hydroxide (B78521), future research is aimed at developing more sophisticated, efficient, and environmentally benign synthetic routes. evitachem.com

Emerging strategies focus on:

Precursor-Based Synthesis: Novel approaches include the thermal decomposition of metal trifluoroacetate precursors to generate other functional materials, a technique that could be refined to produce highly pure LiTFA or its derivatives. researchgate.net Research into the synthesis of superionic nanofluorides using trifluoroacetate precursors highlights the versatility of this chemical moiety in creating advanced materials. researchgate.net

Advanced Organofluorine Chemistry: Contemporary methods in organofluorine chemistry, such as those involving novel fluorinating agents or catalytic systems, could be adapted to streamline the synthesis of trifluoroacetate-containing compounds. cas.cn

Divergent and Efficient Methodologies: Drawing inspiration from modern organic synthesis, researchers are exploring divergent strategies that allow for the rapid construction of complex molecules from simple starting materials. mdpi.com Applying these principles could lead to innovative pathways for LiTFA synthesis, potentially lowering costs and improving scalability. mdpi.comnih.gov Techniques like the use of lithium bis(trimethylsilyl)amide (LHMDS) in cyclization reactions demonstrate the sophisticated use of lithium reagents that could inspire new synthetic designs for lithium salts. mdpi.com

The goal of these research efforts is to create synthetic protocols that are not only high-yielding but also offer precise control over the final product's purity and morphology, which are critical for high-performance applications.

Exploration of Advanced Electrolyte Formulations

Perhaps the most active area of research for lithium trifluoroacetate is in the field of electrolytes for next-generation lithium batteries. Its properties are particularly suited to addressing key challenges such as performance at low temperatures, safety, and high-voltage stability.

Low-Temperature Performance: LiTFA is utilized as a co-solvent or salt additive to improve the performance of lithium-ion batteries at low temperatures. smolecule.com Its presence can enhance ionic conductivity when the mobility of other ions slows. smolecule.comrsc.org Studies on trifluoroacetate co-solvents, such as methyl trifluoroacetate (MTFA) and ethyl trifluoroacetate (ETFA), show that the length of the carbon chain on the ester affects the salt's dissociation and the mobility of solvated lithium ions, with shorter chains being preferable for low-temperature applications. polyu.edu.hkresearchgate.net

Weakly Solvating Electrolytes (WSEs): A key strategy for improving battery performance is the design of WSEs, where the solvent and anion interact weakly with the lithium ion. polyu.edu.hk This reduces the energy required for the Li-ion to de-solvate at the electrode surface, which is often the rate-limiting step, especially during fast charging. polyu.edu.hk Fluorinated solvents and salts like LiTFA are central to the development of these advanced electrolytes. polyu.edu.hk

Safety and Stability: LiTFA exhibits excellent stability against oxidation, which is a crucial property for electrolytes used with high-voltage cathode materials. smolecule.com This stability can lead to batteries with higher energy densities. smolecule.com Furthermore, electrolytes formulated with fluorinated esters, including trifluoroacetates, are being investigated for their fire-resistant properties, directly addressing the safety concerns associated with traditional carbonate-based electrolytes. researchgate.net